molecular formula C17H26N2O2 B128971 Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate CAS No. 158144-82-2

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate

Cat. No.: B128971
CAS No.: 158144-82-2
M. Wt: 290.4 g/mol
InChI Key: BHMYNEIUXQIVTL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an aminomethyl group, and a phenyl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery due to its versatility in further functionalization. The Boc group enhances stability during synthetic processes, while the phenyl and aminomethyl groups offer opportunities for targeted modifications .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-16(2,3)21-15(20)19-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMYNEIUXQIVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441861
Record name tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158144-82-2
Record name tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperidine Ring Formation

The piperidine backbone is often synthesized via cyclization reactions or reductive amination . A common approach involves:

Starting Material : 4-Phenylcyclohexanone
Reagents :

  • Ammonium acetate (NH₄OAc) for imine formation.

  • Sodium cyanoborohydride (NaBH₃CN) for reductive amination.

Reaction Conditions :

  • Solvent: Methanol or ethanol.

  • Temperature: 0–25°C.

  • Time: 12–24 hours.

Intermediate : 4-Phenylpiperidine.

Boc Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):

Reagents :

  • Boc₂O (1.2 equiv).

  • Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0°C to room temperature.

  • Time: 2–6 hours.

Product : tert-Butyl 4-phenylpiperidine-1-carboxylate.

Introduction of Aminomethyl Group

The aminomethyl group is introduced via Mannich reaction or reductive amination :

Mannich Reaction Protocol :

  • Reactants : Formaldehyde (CH₂O), ammonium chloride (NH₄Cl).

  • Conditions :

    • Solvent: Water or ethanol.

    • Temperature: 60–80°C.

    • Time: 6–12 hours.

Reductive Amination Protocol :

  • Reactants : Formaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Conditions :

    • Solvent: Dichloroethane (DCE).

    • Temperature: Room temperature.

    • Time: 24–48 hours.

Product : tert-Butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temp.0–25°C (Boc)Prevents epimerization
Solvent PolarityTHF > DCM (Boc)Enhances reagent solubility
Reductive AgentNaBH₃CN vs. NaBH(OAc)₃NaBH(OAc)₃ improves selectivity

Catalytic Enhancements

  • Acid Catalysis : p-Toluenesulfonic acid (pTSA) accelerates Mannich reactions.

  • Metal Catalysts : Palladium on carbon (Pd/C) aids in hydrogenation steps.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Advantages :

  • Improved heat transfer and mixing efficiency.

  • Reduced reaction times (e.g., Boc protection completed in 1 hour vs. 6 hours batch).

Equipment :

  • Microreactors with integrated temperature control.

  • Automated reagent delivery systems.

Waste Mitigation Strategies

  • Solvent Recovery : Distillation of THF and DCM for reuse.

  • Catalyst Recycling : Pd/C filtration and reactivation.

Analytical Characterization

Spectroscopic Confirmation

TechniqueKey Features
¹H NMR - tert-Butyl singlet at δ 1.4 ppm.
- Aminomethyl protons at δ 2.8–3.2 ppm.
¹³C NMR - Boc carbonyl at δ 155 ppm.
HRMS [M+H]⁺ = 291.2 (calc. 291.17).

Purity Assessment

  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time = 8.2 min.

  • Melting Point : 98–102°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : $ \text{C}{17}\text{H}{24}\text{N}{2}\text{O}{2} $
  • Molecular Weight : 275.39 g/mol (calculated)
  • CAS Number: Not explicitly provided in the evidence, but structurally related analogs are documented (e.g., 1779900-68-3 for a phenyl-substituted variant) .

Structural Modifications and Substituent Effects

Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison
Compound Name Substituents (4-position) Molecular Weight (g/mol) CAS Number Purity/Notes
Target Compound Phenyl, aminomethyl 275.39 Not provided Discontinued
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Aminomethyl only 214.31 159635-49-1 ≥98% purity; common intermediate
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Fluoromethyl, aminomethyl 246.33 1783961-14-7 Fluorine enhances metabolic stability
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate Hydroxyl, aminomethyl 236.29 392331-66-7 98% purity; oxalate salt available
tert-Butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate 3-Fluorobenzyl, aminomethyl 322.42 1779134-35-8 Increased lipophilicity
tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate 2-Methyl, 2-aminoethyl 242.36 1784045-77-7 Steric effects from methyl group
Key Observations :

Fluorine-containing analogs (e.g., fluoromethyl or fluorobenzyl) balance lipophilicity with metabolic stability, a common strategy in drug design .

Synthetic Utility: The Boc group facilitates protection of the piperidine nitrogen, enabling selective reactions at the aminomethyl or aromatic substituents . tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate serves as a precursor for synthesizing analogs via nucleophilic substitution or coupling reactions .

Safety and Handling :

  • Most analogs lack comprehensive toxicity data, emphasizing the need for cautious handling by trained professionals .
  • Combustion of these compounds may release toxic fumes, necessitating appropriate safety measures during use .

Commercial and Research Status

  • Availability : The target compound and several analogs (e.g., 4-(3-methoxybenzyl) variant) are discontinued, indicating niche applications or synthesis challenges .
  • Purity: High-purity grades (≥95%) are available for intermediates like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, underscoring their utility in precision synthesis .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate is a compound of significant interest in pharmaceutical research, particularly due to its potential applications in targeted protein degradation and cancer therapy. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Targeted Protein Degradation : this compound acts as a linker in bifunctional degraders that recruit E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is particularly useful in oncology, where the degradation of oncoproteins can inhibit tumor growth .

Anticancer Activity : Research has shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating enhanced efficacy compared to conventional chemotherapeutics like bleomycin .

Biological Activity Overview

Activity Description References
Anticancer Induces apoptosis in cancer cell lines; potential for use in targeted therapies.
Enzyme Inhibition Exhibits inhibition properties against cholinesterase and monoamine oxidase B.
Neuropharmacological Potential dual agonist effects on opioid receptors, offering pain relief mechanisms.
Bioconjugation Linker Serves as a semi-flexible linker in PROTACs for targeted protein degradation.

Case Studies

  • Cancer Therapy Application : A study investigated the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could significantly enhance apoptosis compared to traditional agents, suggesting a promising avenue for developing new anticancer therapies .
  • Neuropathic Pain Management : Research into novel piperidine derivatives has revealed their potential as dual agonists at μ-opioid and σ1 receptors, which are implicated in pain modulation. This dual action could provide a more effective treatment strategy for neuropathic pain .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key structural features that enhance biological activity, including the importance of cationic nitrogen atoms for selectivity and inhibition properties against various enzymes .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate in laboratory settings?

While specific GHS classifications for this compound are unavailable, general precautions include:

  • Use of PPE (gloves, lab coat, eye protection) to avoid skin/eye contact .
  • Work in a fume hood to minimize inhalation risks .
  • Store in a cool, dry place away from oxidizers, with containers tightly sealed .
  • Follow institutional guidelines for spill management (e.g., absorbent materials, no water jets) .

Q. How should waste containing this compound be disposed of after experiments?

  • Segregate waste and avoid mixing with incompatible chemicals (e.g., strong acids/bases) .
  • Consult certified waste disposal services for incineration or chemical neutralization .
  • Document disposal procedures to comply with local regulations (e.g., EPA, REACH) .

Advanced Research Questions

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